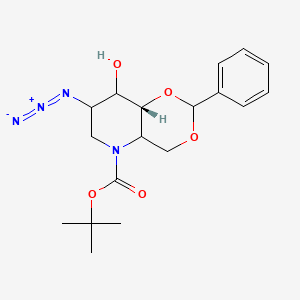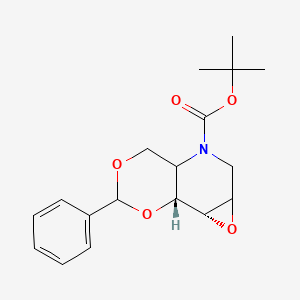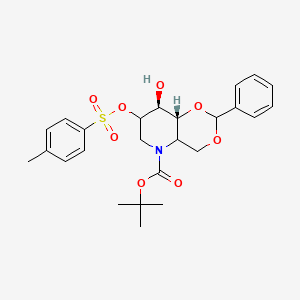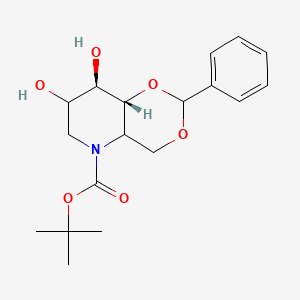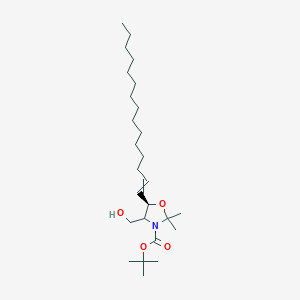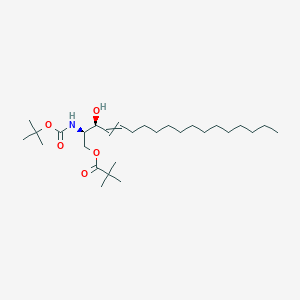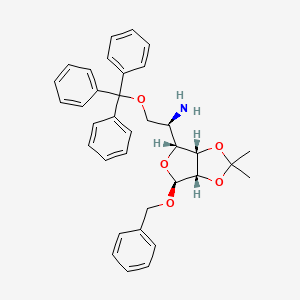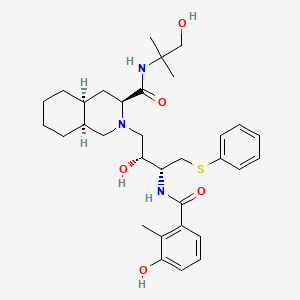![molecular formula C₂₄H₃₉N₃O₃S B1140240 (3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide CAS No. 252186-41-7](/img/structure/B1140240.png)
(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide
Descripción general
Descripción
This compound is a part of a class of molecules that have been explored for their moderate activity as aspartyl protease inhibitors, particularly relevant in the context of antimalarial activity against Plasmodium falciparum. The molecule's crystal structure reveals significant insights into its molecular conformation and intermolecular interactions, which are pivotal for its biological activity (Cunico et al., 2016).
Synthesis Analysis
The synthesis of similar compounds involves the preparation from Boc-phenylalanine epoxide, highlighting the complexity and specificity of the synthesis routes tailored to generate such structurally intricate molecules with potential biological activities. These methods underscore the importance of chiral and stereochemical considerations in the synthesis process to ensure the desired activity and specificity (Cunico et al., 2016).
Molecular Structure Analysis
Crystallography studies reveal that the compound exhibits a symmetrical structure in certain forms, with water molecules playing a crucial role in forming hydrogen bond networks. These structures provide insights into the molecular geometry and the potential interaction sites for biological activity, emphasizing the role of water molecules in stabilizing the crystal structure through classical hydrogen bonds (Cunico et al., 2016).
Chemical Reactions and Properties
While the specific chemical reactions and properties of this compound are not directly reported, related compounds demonstrate a range of interactions based on their functional groups, such as amide formation, hydrolysis, and potential for oxidation or reduction. These chemical properties are crucial for understanding the compound's behavior in biological systems and its interaction with target molecules or enzymes.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal form, can significantly influence a compound's bioavailability and stability. The detailed crystallographic analysis provides some insights into these aspects, offering clues on how the compound might be formulated for further biological studies or therapeutic applications.
Chemical Properties Analysis
The chemical properties, inferred from the structure, include the compound's potential for hydrogen bonding, hydrophobic interactions, and the presence of chiral centers that can affect its biological activity. These properties are essential for designing molecules with specific biological activities and for understanding their mode of action at the molecular level.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis and Antimalarial Activity
The compound, in its various derivatives, has been studied for its crystal structures and potential medicinal applications. One study focused on the crystal structures of two hemihydrates of the compound, indicating their relevance in antimalarial activity against Plasmodium falciparum (Cunico et al., 2016).
Opioid Receptor Antagonism
Several studies have identified derivatives of this compound as potent and selective antagonists at opioid receptors. This includes a focus on its stereochemistry and the relationship to kappa opioid receptor antagonism, suggesting a potential application in opioid-related treatments (Thomas et al., 2003); (Cueva et al., 2009).
HIV Protease Inhibition
Research has also explored the role of derivatives of this compound in inhibiting HIV proteinase. This suggests its potential application in developing antiviral treatments, particularly for HIV (Kitchin et al., 1994).
Synthesis in Medicinal Chemistry
The compound has been synthesized in various forms for potential use in medicinal chemistry. This includes its role in the synthesis of saquinavir, an HIV protease inhibitor, indicating its importance in pharmaceutical manufacturing (Xinlin, 2007).
Antiplasmodial and Antitrypanosomal Activities
Another area of application is in antiplasmodial and antitrypanosomal activities. Derivatives of this compound have been found to show significant activity against these diseases, which could lead to the development of new antimalarial drugs (Wright et al., 2002).
Propiedades
IUPAC Name |
(3S,4aS,8aS)-2-[(2R,3R)-3-amino-2-hydroxy-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O3S/c1-24(2,16-28)26-23(30)21-12-17-8-6-7-9-18(17)13-27(21)14-22(29)20(25)15-31-19-10-4-3-5-11-19/h3-5,10-11,17-18,20-22,28-29H,6-9,12-16,25H2,1-2H3,(H,26,30)/t17-,18+,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJUAXSSRMFQEF-XRYRHKQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CSC3=CC=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601102817 | |
| Record name | (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide | |
CAS RN |
252186-41-7 | |
| Record name | (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252186-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



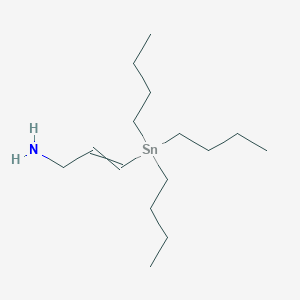
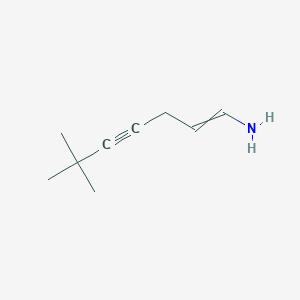
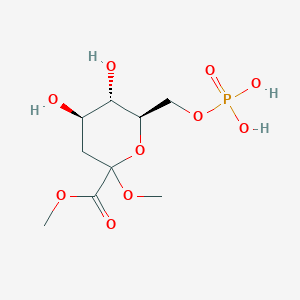
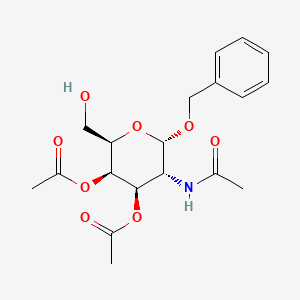
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)
